6-(Tert-butoxy)pyridine-3-carboximidamide
Overview
Description
6-(Tert-butoxy)pyridine-3-carboximidamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a tert-butoxy group and a carboximidamide group attached to the pyridine ring .
Preparation Methods
The synthesis of 6-(Tert-butoxy)pyridine-3-carboximidamide typically involves the reaction of 6-chloropyridine-3-carboximidamide with tert-butyl alcohol in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the tert-butoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(Tert-butoxy)pyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(Tert-butoxy)pyridine-3-carboximidamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Tert-butoxy)pyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
6-(Tert-butoxy)pyridine-3-carboximidamide can be compared with other similar compounds, such as:
6-(Methoxy)pyridine-3-carboximidamide: This compound has a methoxy group instead of a tert-butoxy group, which may result in different chemical and biological properties.
6-(Ethoxy)pyridine-3-carboximidamide:
6-(Propoxy)pyridine-3-carboximidamide: Similar to the ethoxy derivative, the propoxy group can affect the compound’s characteristics.
The uniqueness of this compound lies in its specific tert-butoxy group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBCSPBAZOTZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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